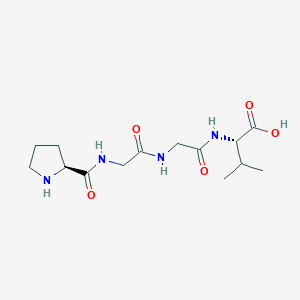
L-Prolylglycylglycyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolylglycylglycyl-L-valine is a peptide compound composed of the amino acids L-proline, glycine, and L-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Prolylglycylglycyl-L-valine has several scientific research applications:
Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents or in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Prolylglycylglycyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. For example, it could act as an enzyme inhibitor or a signaling molecule, modulating processes like cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and energy production.
L-Proline: An amino acid important for protein structure and collagen synthesis.
Glycylglycine: A dipeptide used in biochemical research and as a buffering agent.
Uniqueness
L-Prolylglycylglycyl-L-valine is unique due to its specific sequence and structure, which confer distinct properties and potential applications. Its combination of amino acids allows for specific interactions with biological molecules, making it valuable for research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
742068-41-3 |
|---|---|
Molekularformel |
C14H24N4O5 |
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(14(22)23)18-11(20)7-16-10(19)6-17-13(21)9-4-3-5-15-9/h8-9,12,15H,3-7H2,1-2H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t9-,12-/m0/s1 |
InChI-Schlüssel |
CZXKQOCTOYNENP-CABZTGNLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
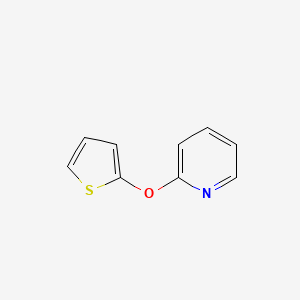

![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
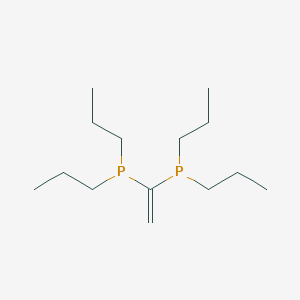
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
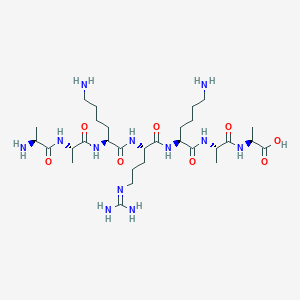

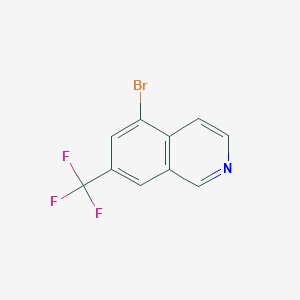
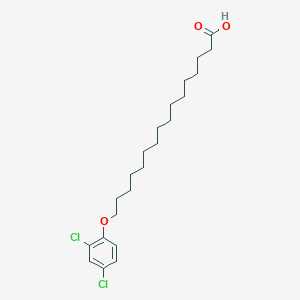
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

